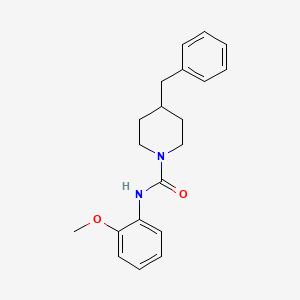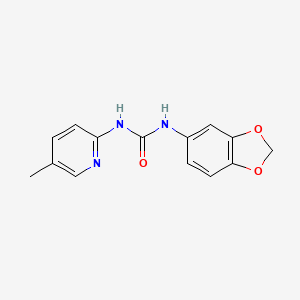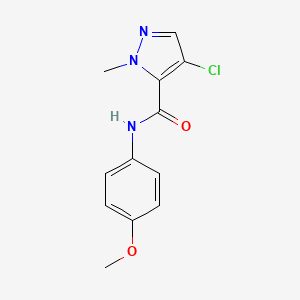
ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research for its ability to inhibit the activation of EGFR and downstream signaling pathways.
作用機序
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate inhibits the activation of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The inhibition of these pathways results in the inhibition of cellular processes such as proliferation, migration, and invasion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation, migration, and invasion of cells that overexpress EGFR. It has also been shown to induce apoptosis in cancer cells. In the nervous system, this compound has been shown to play a role in the development and function of neurons, as well as in synaptic plasticity. In wound healing and tissue repair, this compound has been shown to promote the migration and proliferation of fibroblasts and keratinocytes.
実験室実験の利点と制限
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. It is also highly selective for EGFR and does not inhibit other receptor tyrosine kinases. However, this compound also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. It also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Additionally, this compound could be used to investigate the role of EGFR in other cellular processes and diseases beyond cancer.
合成法
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the protection of the carboxylic acid group with an ethyl ester group using ethyl chloroformate. The resulting ethyl 5-chloro-2-methoxybenzoate is then reacted with piperazine in the presence of a base to form the corresponding piperazinecarboxylic acid. The final step involves the coupling of the piperazinecarboxylic acid with 5-chloro-2-methoxybenzoyl chloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
科学的研究の応用
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate has been widely used in scientific research as a tool to investigate the role of EGFR signaling in various cellular processes. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells that overexpress EGFR, making it a potential therapeutic agent for cancer treatment. This compound has also been used to study the role of EGFR in the development and function of the nervous system, as well as in wound healing and tissue repair.
特性
IUPAC Name |
ethyl 4-(5-chloro-2-methoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-3-22-15(20)18-8-6-17(7-9-18)14(19)12-10-11(16)4-5-13(12)21-2/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXCFODRTWGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5318723.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318736.png)


![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)

![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)

![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![4-methyl-2-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5318810.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)